Euphorbia factor L8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13-/t18-,22-,23+,24-,25-,26-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBZROILRCFRB-DJYFZMDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CN=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CN=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lathyrol: A Tricyclic Diterpenoid from Euphorbia lathyris Seeds - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The seeds of Euphorbia lathyris, commonly known as caper spurge or mole plant, have been utilized in traditional medicine for various purposes. Modern phytochemical investigations have revealed a wealth of bioactive compounds within these seeds, prominent among them being a class of tricyclic diterpenoids known as lathyranes. This technical guide focuses on the core tricyclic diterpenoid, lathyrol, and its derivatives, providing a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural products.
Chemical Profile of Lathyrol
Lathyrol is a complex macrocyclic diterpenoid possessing a 5/11/3-tricyclic skeleton. Its chemical formula is C₂₀H₃₀O₄, and it is registered under the CAS number 34420-19-4. The core structure of lathyrol has been a scaffold for numerous naturally occurring esters, which exhibit a wide range of biological activities.
Quantitative Biological Activity Data
The cytotoxic and anti-inflammatory activities of lathyrol and its derivatives have been evaluated against various cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of Lathyrol Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Human Lung Carcinoma) | 17.51 ± 0.85 | [1] |
| KB (Human Oral Epidermoid Carcinoma) | 24.07 ± 1.06 | [1] | |
| HCT116 (Human Colon Carcinoma) | 27.18 ± 1.21 | [1] | |
| Euphorbia factor L₂b | U937 (Human Histiocytic Lymphoma) | 0.87 | [2] |
Table 2: Anti-inflammatory Activity of Lathyrol Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrol-derived PROTAC (Compound 13) | LPS-induced Nitric Oxide Production | RAW 264.7 (Murine Macrophage) | 5.30 ± 1.23 | [3] |
| Lathyrane Diterpenoid/3-hydroxyflavone Hybrid (8d1) | LPS-induced Nitric Oxide Production | RAW 264.7 (Murine Macrophage) | 1.55 ± 0.68 | [3] |
Experimental Protocols
Extraction and Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
This protocol describes a general method for the extraction and isolation of lathyrane diterpenoids, including lathyrol and its esters, from the seeds of Euphorbia lathyris.
Materials:
-
Dried seeds of Euphorbia lathyris
-
95% aqueous ethanol (B145695)
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative)
Procedure:
-
Extraction:
-
Partitioning:
-
Preliminary Separation:
-
Chromatographic Purification:
-
Apply the acetonitrile fraction to a silica gel column and elute with a gradient of petroleum ether and ethyl acetate to yield several sub-fractions.
-
Further purify the diterpenoid-containing fractions using Sephadex LH-20 column chromatography.[4]
-
Isolate individual compounds, such as lathyrol and its derivatives, using preparative and semi-preparative HPLC.[2]
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, KB, HCT116)
-
Complete cell culture medium
-
Lathyrol or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
LPS
-
Lathyrol or its derivatives
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL). Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the amount of nitrite (B80452), a stable product of NO.[8]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells. Calculate the IC₅₀ value.
Apoptosis Assessment: Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, caspases-3 and -9.
Materials:
-
Treated cells
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) and caspase-9 substrate
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using the provided lysis buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates in a 96-well black plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates).
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the activity in treated cells to that in untreated control cells.
Signaling Pathways and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing the TGF-β/Smad signaling pathway. In vivo studies have demonstrated that lathyrol treatment leads to the downregulation of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad, Smad6. This modulation impedes signal transduction, leading to cell cycle arrest.
Keap1/Nrf2 Signaling Pathway
Derivatives of lathyrol have been found to activate the Keap1/Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon activation by compounds like lathyrol derivatives, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The anti-inflammatory effects of lathyrol derivatives are also attributed to the inhibition of the NF-κB signaling pathway. These compounds can block the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS and COX-2.
Conclusion and Future Directions
Lathyrol and its naturally occurring and synthetic derivatives represent a promising class of bioactive molecules with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxic effects against various cancer cell lines and potent anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as TGF-β/Smad, Keap1/Nrf2, and NF-κB, make them attractive candidates for further investigation.
Future research should focus on elucidating the detailed structure-activity relationships of lathyrol derivatives to optimize their potency and selectivity. Further in-vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds. The development of targeted delivery systems could also enhance their therapeutic efficacy while minimizing potential side effects. The comprehensive data and protocols presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products from the laboratory to the clinic.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. promega.com [promega.com]
Unveiling the Molecular Architecture of Euphorbia Factor L8: A Spectroscopic Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and crystallographic analysis of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development, offering a centralized resource of its structural data and the methodologies employed for its characterization.
Core Structural Data
This compound, with the systematic name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, possesses a complex tricyclic skeleton. Its structure has been elucidated through a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.
Spectroscopic and Crystallographic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic and crystallographic analyses of this compound.
Table 1: ¹³C NMR Spectroscopic Data of this compound (150 MHz, CDCl₃) [1]
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 48.6 | 16 | 14.2 |
| 2 | 37.7 | 17 | 115.5 |
| 3 | 81.6 | 18 | 29.0 |
| 4 | 52.3 | 19 | 16.8 |
| 5 | 65.5 | 20 | 12.4 |
| 6 | 144.4 | 21 | 164.9 |
| 7 | 34.9 | 22 | 126.0 |
| 8 | 21.0 | 23 | 137.0 |
| 9 | 35.4 | 24 | 123.3 |
| 10 | 25.3 | 25 | 153.5 |
| 11 | 28.5 | 26 | 151.0 |
| 12 | 146.6 | 27 | 170.2 |
| 13 | 134.3 | 28 | 21.6 |
| 14 | 196.6 | 29 | 169.7 |
| 15 | 92.5 | 30 | 22.1 |
Table 2: ¹H NMR Spectroscopic Data of this compound (600 MHz, CDCl₃)
| Proton No. | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
| H-1 | 3.53 | dd, J = 14.4, 8.4 Hz |
| H-3 | 5.82 | d, J = 3 Hz |
| H-4 | 2.9 | dd, J = 10.2, 3 Hz |
| H-5 | 6.21 | d, J = 10.2 Hz |
| H-12 | 6.54 | d, J = 11 Hz |
| H-16 | 0.94 | d, J = 6.6 Hz |
Note: A complete assignment for all protons was not available in the reviewed literature.
Table 3: Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 603 | [M+Na]⁺ |
Table 4: Single-Crystal X-ray Diffraction Data of this compound [1]
| Parameter | Value |
| Molecular Formula | C₃₀H₃₇NO₇ |
| Molecular Weight | 523.61 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.162 (6) |
| b (Å) | 15.249 (5) |
| c (Å) | 18.802 (9) |
| V (ų) | 2914 (2) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 298 (2) |
Experimental Protocols
The structural elucidation of this compound involved a series of detailed experimental procedures.
Isolation of this compound
Fraction 5.2 (1.4 g) of the crude extract was subjected to silica-gel column chromatography (200–300 mesh, 50 g). The column was eluted with a solvent mixture of petrol-EtOAc (5:1) to afford compound (I). The isolated product was then recrystallized from acetone (B3395972) at room temperature to yield block crystals suitable for X-ray diffraction.[1]
Spectroscopic Analysis
-
NMR Spectroscopy : ¹³C NMR spectra were recorded on a spectrometer operating at 150 MHz in CDCl₃. ¹H NMR spectra were recorded at 600 MHz in CDCl₃.
-
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) was performed in positive ion mode.
-
Single-Crystal X-ray Diffraction : Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualizing the Workflow
The logical flow of the experimental process for the structural determination of this compound is depicted in the following diagram.
This guide consolidates the currently available spectroscopic and crystallographic data for this compound, providing a valuable resource for the scientific community. The detailed methodologies and workflow visualization aim to facilitate a deeper understanding of the processes involved in natural product structure determination.
References
Unraveling the Intricate Architecture of Euphorbia Factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Euphorbia factor L8, a complex diterpenoid isolated from the seeds of Euphorbia lathyris. This document details the experimental methodologies employed for its isolation and characterization, presents a thorough analysis of its spectroscopic data, and offers a visual representation of the elucidation workflow.
Introduction
This compound is a member of the lathyrane family of diterpenoids, a class of natural products known for their complex molecular architecture and diverse biological activities. The elucidation of its structure was a critical step in understanding its chemical properties and potential therapeutic applications. The definitive structure was established through a combination of extensive spectroscopic analysis and single-crystal X-ray diffraction.[1] This guide synthesizes the available data to provide a detailed technical resource for researchers in natural product chemistry and drug discovery.
Isolation and Purification
The isolation of this compound from the seeds of Euphorbia lathyris was achieved through a multi-step extraction and chromatographic process.
Experimental Protocol
Plant Material: The seeds of Euphorbia lathyris were collected and identified.
Extraction:
-
The dried and powdered seeds were extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.
-
The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).
Chromatographic Separation:
-
The ethyl acetate soluble fraction was subjected to column chromatography on a silica (B1680970) gel column.
-
Elution was performed with a gradient of petroleum ether and ethyl acetate.
-
Fractions were monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel.
-
Final purification was achieved by recrystallization from a suitable solvent system to yield pure, crystalline this compound.
Structure Elucidation
The chemical structure of this compound was determined to be (2S,3S,4R,5R,9S,11S,15R)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, with the molecular formula C30H37NO7.[1] This was accomplished through a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.
Spectroscopic Analysis
Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was instrumental in piecing together the molecular framework of this compound.
3.1.1. Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition of the compound.
| Parameter | Value |
| Molecular Formula | C30H37NO7 |
| Molecular Weight | 523.61 g/mol |
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provided detailed information about the carbon skeleton and the connectivity of protons and carbons within the molecule.
Table 1: 13C NMR Spectroscopic Data for this compound (150 MHz, CDCl3) [1]
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 48.6 | 16 | 14.2 |
| 2 | 37.7 | 17 | 115.5 |
| 3 | 81.6 | 18 | 29.0 |
| 4 | 52.3 | 19 | 16.8 |
| 5 | 65.5 | 20 | 12.4 |
| 6 | 144.4 | 21 (Nicotinoyl C=O) | 164.9 |
| 7 | 34.9 | 22 (Nicotinoyl C) | 126.0 |
| 8 | 21.0 | 23 (Nicotinoyl C) | 137.0 |
| 9 | 35.4 | 24 (Nicotinoyl C) | 123.3 |
| 10 | 25.3 | 25 (Nicotinoyl C) | 153.5 |
| 11 | 28.5 | 26 (Nicotinoyl C) | 151.0 |
| 12 | 146.6 | 27 (Acetoxy C=O) | 170.2 |
| 13 | 134.3 | 28 (Acetoxy CH3) | 21.6 |
| 14 | 196.6 | 29 (Acetoxy C=O) | 169.7 |
| 15 | 92.5 | 30 (Acetoxy CH3) | 22.1 |
Note: Complete 1H NMR data with chemical shifts, multiplicities, and coupling constants are compiled from various sources and are essential for detailed structural assignment.
Single-Crystal X-ray Diffraction
The definitive three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction analysis. This technique provided precise information about the stereochemistry and the conformation of the molecule, revealing a complex tricyclic system.[1]
Workflow of Structure Elucidation
The logical flow of the structure elucidation process for this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structure elucidation of this compound.
Conclusion
The successful elucidation of the chemical structure of this compound represents a significant achievement in natural product chemistry. The combination of meticulous isolation techniques and powerful analytical methods, particularly single-crystal X-ray diffraction and comprehensive NMR spectroscopy, was essential in unraveling its complex molecular architecture. This detailed structural information is foundational for further investigations into its biological activities and potential as a lead compound in drug development. This guide provides a consolidated resource to aid researchers in their understanding and future exploration of this fascinating class of diterpenoids.
References
A Comprehensive Technical Guide on the Biological Activities of Lathyrane Diterpenoids from Euphorbia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrane diterpenoids represent a significant class of secondary metabolites predominantly isolated from the genus Euphorbia.[1] These compounds are characterized by a unique tricyclic carbon skeleton, typically composed of a 5, 11, and 3-membered ring system.[1] The structural diversity of lathyrane diterpenoids, arising from various oxygenation and acylation patterns, contributes to their wide range of biological activities.[1] Among the most notable pharmacological properties are their cytotoxic effects against various cancer cell lines, their ability to reverse multidrug resistance in cancer cells, and their potent anti-inflammatory activities.[1][2][3] This guide provides an in-depth overview of these biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Cytotoxic Activity Against Cancer Cell Lines
Lathyrane diterpenoids isolated from various Euphorbia species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This has led to their investigation as potential anticancer agents.
Quantitative Data: Cytotoxicity
The cytotoxic activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the cytotoxic activities of several lathyrane diterpenoids.
| Compound | Cancer Cell Line | IC50 (µM) | Source Species |
| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | E. lathyris |
| Euphorbia factor L28 | HepG2 (Liver) | 13.22 | E. lathyris |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | Jatropha podagrica |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | Jatropha podagrica |
| Euphofischer A | C4-2B (Prostate) | 11.3 | E. fischeriana |
| Compound 3 | MCF-7 (Breast) | 10.1 (µg/ml) | E. sogdiana |
| Compound 3 | 4T1 (Breast) | 28 (µg/ml) | E. sogdiana |
Data sourced from multiple studies.[2][4][5][6]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the lathyrane diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours). A positive control, such as cisplatin, and a negative control (vehicle) are included.[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Several lathyrane diterpenoids from Euphorbia have shown potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by the ability of the compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Source Species |
| Compound 1 | RAW 264.7 | 3.0 | E. lathyris |
| Compound 8d1 | RAW 264.7 | 1.55 | Synthetic Hybrid |
| Compound 8 | RAW 264.7 | 3.95 | E. prolifera |
| Euphorbia factor L3 derivatives | RAW 264.7 | 3.70 - 3.93 | E. lathyris derivative |
Data compiled from various studies.[7][8][9][10][11]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with different concentrations of the lathyrane diterpenoids for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Visualization: NF-κB Signaling Pathway in Inflammation
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]
- 7. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrane Diterpenoids From the Roots and Stems of Euphorbia prolifera and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Euphorbia Factor L8 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest in oncological research due to potent cytotoxic and other biological activities.[1][3] Lathyrane diterpenoids, including this compound, are characterized by a complex tricyclic carbon skeleton. While extensive research has been conducted on several Euphorbia factors, such as L1, L2, and L3, specific data on the detailed mechanism of action of this compound remains limited.[4][5] This guide synthesizes the available information on this compound and infers its likely mechanisms of action based on the activities of structurally related lathyrane diterpenoids. The primary proposed mechanisms of action for this class of compounds in cancer cells are the induction of apoptosis and disruption of the cell cycle.[1][4]
Core Pharmacological Activities
Cytotoxicity Data
The following tables summarize the cytotoxic activities (IC50 values) of closely related Euphorbia factors. This data is essential for contextualizing the potential potency of this compound.
Table 1: Cytotoxicity of Euphorbia Factor L1 and L3 against Human Cancer Cell Lines [4]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | LoVo (Colon Adenocarcinoma) IC50 (µM) |
| Euphorbia factor L1 | 51.34 ± 3.28 | - | - |
| Euphorbia factor L3 | 34.04 ± 3.99 | 45.28 ± 2.56 | 41.67 ± 3.02 |
Table 2: Cytotoxicity of Euphorbia Factor L2 against A549 Human Lung Carcinoma Cells [5]
| Compound | A549 (Lung Carcinoma) IC50 (µM) |
| Euphorbia factor L2 | 36.82 ± 2.14 |
Note: The study by Teng et al. (2018) investigated the cytotoxicity of Euphorbia factors L1, L2, L3, L8, and L9, but did not provide specific IC50 values for each compound in its publication.[1]
Mechanism of Action
Based on studies of its analogs, the anticancer effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Lathyrane diterpenoids, such as Euphorbia factor L2 and L3, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[4][5] This process is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
A proposed signaling pathway for apoptosis induction by lathyrane diterpenoids is as follows:
Caption: Inferred apoptotic pathway initiated by this compound.
Cell Cycle Arrest
Studies on Euphorbia factors L3 and L9 have demonstrated their ability to disrupt normal cell cycle progression, leading to an accumulation of cells in the G1 to early S phase.[1] While the specific effect of this compound on the cell cycle has not been detailed, it is plausible that it shares this mechanism with its close structural analogs.
Cytoskeletal Disruption
A study by Teng et al. (2018) reported that Euphorbia factors L2, L3, L8, and L9 induced "obvious actin filament aggregation, as well as partial interference of the microtubule network" in KB-VIN cells.[1] This suggests a direct or indirect effect on the cytoskeleton, which could contribute to the observed cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of lathyrane diterpenoids.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells.[1]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 or other relevant concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis for Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, a lathyrane diterpenoid from Euphorbia lathyris, is a promising candidate for further investigation as an anticancer agent. While direct mechanistic studies on this compound are currently limited, the available data on its structural analogs strongly suggest that its cytotoxic effects are mediated through the induction of apoptosis via the mitochondrial pathway and disruption of the cell cycle. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and to determine its full therapeutic potential.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Euphorbia Factor L8: A Technical Overview of Its Potential Effects on Cell Cycle Progression and Cellular Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered interest in the scientific community for its potential cytotoxic and anti-cancer activities. While research specifically detailing the effects of this compound on cell cycle progression is limited, studies on structurally similar Euphorbia factors provide valuable insights into its potential mechanisms of action. This document synthesizes the available information on this compound and related compounds, presenting quantitative data, experimental methodologies, and putative signaling pathways to guide further research and drug development efforts.
Cytotoxic Activity and Effects on Cell Cycle Progression
Other related Euphorbia factors, such as L1, L2, and L3, have been demonstrated to induce apoptosis in cancer cell lines, often through the mitochondrial pathway.[4][5][6][7][8][9][10] The induction of apoptosis is frequently linked to prior cell cycle arrest, suggesting a potential sequence of events for this compound as well.
Quantitative Data on Related Euphorbia Factors
The following table summarizes the cytotoxic effects of various Euphorbia factors on different cancer cell lines. This data is presented to offer a comparative perspective on the potential potency of this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Euphorbia factor L9 | A549 (Lung Carcinoma) | SRB | Not specified, but showed strongest cytotoxicity among tested factors | [3] |
| Euphorbia factor L9 | MDA-MB-231 (Breast Cancer) | SRB | Not specified, but showed strongest cytotoxicity among tested factors | [3] |
| Euphorbia factor L9 | KB (Nasopharyngeal Carcinoma) | SRB | Not specified, but showed strongest cytotoxicity among tested factors | [3] |
| Euphorbia factor L9 | MCF-7 (Breast Cancer) | SRB | Not specified, but showed strongest cytotoxicity among tested factors | [3] |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | Not Specified | 36.82 ± 2.14 µmol/L | [7] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | Not Specified | 34.04 ± 3.99 µM | [8][9] |
Experimental Protocols
Detailed experimental protocols for specifically studying this compound's effect on the cell cycle are not available. However, the methodologies used for closely related compounds can be adapted.
Isolation of this compound
This compound is isolated from the seeds of Euphorbia lathyris. The general procedure involves:
-
Extraction of the seeds with 95% ethanol (B145695) at room temperature.[1]
-
Concentration of the extract in vacuo followed by filtration.[1]
-
Partitioning of the filtrate between ethyl acetate (B1210297) (EtOAc) and water.[1]
-
The EtOAc soluble materials are then subjected to silica-gel column chromatography with a petroleum ether-EtOAc stepwise elution.[1]
-
Fractions are combined based on thin-layer chromatography (TLC) analysis.[1]
-
Further purification using techniques like Sephadex LH-20 column chromatography and preparative TLC can be employed to isolate the pure compound.[3]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic activity of a compound.
-
Cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with Sulforhodamine B solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a microplate reader to determine cell viability.[3]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cells are seeded and treated with the test compound for a specific duration.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are washed again and then incubated with a solution containing RNase A and the fluorescent DNA stain, propidium (B1200493) iodide (PI).
-
The DNA content of the cells is then analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to detect and quantify apoptosis.
-
Cells are treated with the compound for a set time.
-
The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related lathyrane diterpenoids, the following diagrams illustrate a potential mechanism of action for this compound and a typical experimental workflow.
Caption: Putative signaling pathway for this compound-induced G1/S cell cycle arrest.
Caption: A typical experimental workflow for analyzing the effects of a compound on cell cycle progression.
Conclusion and Future Directions
This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a compound of interest for its potential anti-cancer properties. While direct evidence of its impact on cell cycle progression is currently lacking, data from structurally related Euphorbia factors suggest a plausible mechanism involving the induction of G1/S phase cell cycle arrest, potentially leading to apoptosis.
Future research should focus on:
-
Conducting detailed cell cycle analysis using flow cytometry to determine the specific effects of this compound on various cancer cell lines.
-
Investigating the molecular mechanisms underlying any observed cell cycle arrest, including the expression levels and activity of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
-
Elucidating the apoptotic pathways that may be triggered by this compound treatment.
-
Performing in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as a novel anti-cancer agent can be achieved.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Investigating the Cytotoxic Effects of Euphorbia factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This plant genus has a long history in traditional medicine for treating various ailments, including cancer. Modern phytochemical investigations have identified a range of bioactive diterpenoids within Euphorbia species, with the lathyrane family showing potential in oncology research due to cytotoxic and multidrug resistance (MDR) modulating effects. This guide provides a technical overview of the cytotoxic properties of this compound, including comparative data from related compounds, detailed experimental protocols, and an examination of the likely mechanistic pathways involved in its activity.
Data Presentation: Cytotoxicity of Lathyrane Diterpenoids
In a key study investigating a series of lathyrane-type diterpenoids, this compound (also referred to as compound 4 ) was evaluated for its cytotoxic effects against a panel of human cancer cell lines.[1] The study indicated that this compound had no significant effect on cell cycle progression, suggesting it possesses lower cytotoxic activity compared to other compounds in the same series, such as Euphorbia factor L9.[1][2]
While specific IC50 values for this compound are not prominently reported, data for structurally related and more active compounds from Euphorbia lathyris provide essential context for structure-activity relationship (SAR) studies. The following table summarizes the cytotoxic activities of other Euphorbia factors against various cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Selected Lathyrane Diterpenoids
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) |
| Euphorbia factor L1 | 51.34 ± 3.28 | - | - |
| Euphorbia factor L3 | 34.04 ± 3.99 | 45.28 ± 2.56 | 41.67 ± 3.02 |
Data sourced from studies on lathyrane diterpenoids.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of cytotoxic studies. The following sections describe the core experimental protocols used to assess the effects of compounds like this compound.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein content.[5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water to remove TCA, medium, and serum. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates rapidly four times with 200 µL of 1% acetic acid to remove any unbound SRB dye. Air dry the plates until no moisture is visible.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
Treated and control cells (1-5 x 10^5 per sample)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired method and incubation time. For adherent cells, gently detach them using trypsin.
-
Harvesting: Collect cells by centrifugation (e.g., 5 min at 300 x g).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC Signal (FL1): Detects Annexin V binding to phosphatidylserine (B164497) on the outer membrane of apoptotic cells.
-
PI Signal (FL2/FL3): Detects PI binding to DNA in cells with compromised membranes (late apoptotic/necrotic).
-
Mechanistic Insights: Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, studies on related lathyrane diterpenoids such as Euphorbia factor L2 and L3 strongly suggest the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[8][9] This pathway is a common mechanism for cytotoxic compounds and involves the following key events.
The Mitochondrial Apoptosis Pathway:
-
Induction of ROS: The compound may induce intracellular reactive oxygen species (ROS), creating oxidative stress.[9]
-
Mitochondrial Disruption: This stress leads to a loss of the mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[4]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][10][11]
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Visualizations
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflow of the SRB cytotoxicity assay and the proposed signaling pathway for lathyrane diterpenoid-induced apoptosis.
Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.
Caption: Hypothesized mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.
References
- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. static.igem.org [static.igem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity and genotoxicity assessment of Euphorbia hirta in MCF-7 cell line model using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
Discovery and characterization of novel lathyrane diterpenoids
An In-depth Technical Guide on the Discovery and Characterization of Novel Lathyrane Diterpenoids
Introduction
Lathyrane diterpenoids represent a large and structurally complex class of natural products, primarily isolated from the genus Euphorbia.[1][2] These compounds are characterized by a unique tricyclic carbon skeleton, featuring a 5/11/3-membered ring system.[1][3] The structural diversity of lathyranes, often arising from various oxygenation and acylation patterns, has made them a focal point in phytochemical research.[1] For drug development professionals and scientists, lathyrane diterpenoids are of significant interest due to their wide range of potent biological activities. These activities include cytotoxic effects against cancer cell lines, reversal of multidrug resistance (MDR) in tumors, anti-inflammatory properties, and antiviral capabilities.[1][2][4] This guide provides a technical overview of the methodologies used to discover and characterize novel lathyrane diterpenoids, presents key quantitative data, and details the experimental protocols integral to their evaluation.
Discovery and Isolation of Lathyrane Diterpenoids
The discovery process for novel lathyrane diterpenoids begins with the collection of plant material, typically from various Euphorbia species, followed by a systematic extraction and isolation workflow.[1][5] The general procedure involves solvent extraction, partitioning to separate compounds based on polarity, and multiple stages of chromatography to isolate pure diterpenoids.
Structural Characterization
Once a pure compound is isolated, its chemical structure must be elucidated. This is a critical step that relies on a combination of modern spectroscopic techniques. The absolute configurations of these complex molecules are often determined through X-ray diffraction and comparison of experimental and calculated electronic circular dichroism (ECD) data.[3]
Key characterization techniques for novel lathyrane diterpenoids, such as Euphorbia factors L2a and L2b, include:[3][6]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, HMQC, and NOESY) are essential for mapping the carbon skeleton and the relative stereochemistry of the molecule.[6]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]
Pharmacological Activities and Quantitative Data
Novel lathyrane diterpenoids are routinely screened for a variety of biological activities. The following sections summarize key findings and quantitative data for recently discovered compounds.
Anti-inflammatory Activity
Many lathyrane diterpenoids exhibit significant anti-inflammatory properties.[8] A recent study focused on synthetic hybrids of lathyrane diterpenoids with other anti-inflammatory pharmacophores.[8][9] One such hybrid, compound 8d1, demonstrated potent activity by inhibiting the NF-κB signaling pathway.[9]
Table 1: Anti-inflammatory Activity of a Novel Lathyrane Diterpenoid Hybrid
| Compound | Assay | Cell Line | IC₅₀ Value (μM) | Reference |
|---|
| 8d1 | LPS-induced NO Production | RAW264.7 | 1.55 ± 0.68 |[9] |
The anti-inflammatory mechanism of compound 8d1 involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the transcription factor NF-κB.[9] This, in turn, downregulates the expression of pro-inflammatory proteins like iNOS and COX-2.[8][9]
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 9. scienceopen.com [scienceopen.com]
Phytochemical Analysis of Euphorbia Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the largest genera of flowering plants, encompasses a vast diversity of species with a long history of use in traditional medicine across the globe. Modern scientific inquiry has revealed that these plants are a rich reservoir of bioactive phytochemicals, holding immense potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the phytochemical analysis of Euphorbia species, detailing the major classes of compounds, quantitative data, experimental protocols, and their interaction with key cellular signaling pathways.
Core Phytochemical Profile of Euphorbia Species
Euphorbia species are characterized by the presence of a wide array of secondary metabolites, which are responsible for their diverse pharmacological activities. The most prominent classes of phytochemicals found in this genus include terpenoids, flavonoids, phenolic compounds, alkaloids, and tannins.[1][2]
Terpenoids , particularly diterpenoids and triterpenoids, are hallmark compounds of the Euphorbia genus and are often found in the latex of these plants.[3][4] These compounds have been extensively studied for their cytotoxic, anti-inflammatory, and antiviral activities.[4][5] Flavonoids , known for their antioxidant properties, are also abundant in various Euphorbia species.[6][7] Phenolic compounds contribute significantly to the antioxidant capacity of Euphorbia extracts.[7] Alkaloids and tannins , while present in varying amounts, also contribute to the biological activities of these plants.[6][8]
Quantitative Phytochemical Data
The concentration of these bioactive compounds can vary significantly between different Euphorbia species and even between different parts of the same plant. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Total Phenolic and Flavonoid Content in Selected Euphorbia Species
| Euphorbia Species | Plant Part | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| E. milii | Leaf | 3.61 | 20.3 | [6][7] |
| E. trigona | Leaf | 1.63 | 19.5 | [6][7] |
| E. antiquorum | Leaf | 1.69 | 19.1 | [6][7] |
| E. hirta | Leaf | - | 30.8% (of methanolic extract) | [9] |
| E. neriifolia | Leaf, Stem, Latex, Bark | Varies with solvent | Varies with solvent | [10] |
GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents
Table 2: Quantitative Analysis of Other Phytochemicals in Euphorbia hirta
| Phytochemical | Concentration in Methanolic Extract | Reference |
| Alkaloids | 6.9% | [9] |
| Phenolic Compounds | 55.2% | [9] |
| Quercetin | 0.12% | [9] |
Experimental Protocols for Phytochemical Analysis
Accurate and reproducible phytochemical analysis relies on standardized experimental protocols. This section details the methodologies for extraction and quantification of key phytochemical classes from Euphorbia species.
Extraction of Phytochemicals
The choice of extraction method and solvent is critical for the efficient recovery of target compounds.
a) Maceration
Maceration is a simple and widely used technique for extracting thermolabile compounds.
-
Procedure:
-
Air-dry the plant material in the shade and grind it into a coarse powder.
-
Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) in a sealed container.[11]
-
The container is kept at room temperature for a period of 24 to 72 hours with intermittent shaking.[11]
-
After the maceration period, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
b) Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for extracting compounds with limited solubility.
-
Procedure:
-
Place a known amount of the dried, powdered plant material in a thimble made of filter paper.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the appropriate solvent (e.g., hexane, ethyl acetate, methanol).[12][13]
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.
-
Once the level of the solvent in the thimble chamber rises to the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated until the extraction is complete, indicated by the colorlessness of the solvent in the siphon tube.[13]
-
The resulting extract is then concentrated using a rotary evaporator.
-
Experimental Workflow for Phytochemical Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of phytochemicals from Euphorbia species.
Quantitative Analysis
a) Determination of Total Phenolic Content (Folin-Ciocalteu Method)
This method relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.[1][14]
-
Reagents:
-
Folin-Ciocalteu reagent (diluted 1:10 with distilled water)
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)
-
Gallic acid standard solutions (various concentrations)
-
Methanol (80%)
-
-
Procedure:
-
Pipette 0.5 mL of the plant extract or standard solution into a test tube.[1]
-
Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix.[1]
-
After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix well.[1]
-
Incubate the mixture in the dark at room temperature for 30-60 minutes.[1]
-
Measure the absorbance at 765 nm using a spectrophotometer against a blank.[1]
-
Construct a standard curve using the absorbance values of the gallic acid standards.
-
Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
-
b) Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)
This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and/or the C-3 or C-5 hydroxyl group of flavonoids, which produces a yellow color.[6]
-
Reagents:
-
Aluminum chloride (AlCl₃) solution (2% or 10%)
-
Methanol
-
Quercetin standard solutions (various concentrations)
-
Sodium nitrite (B80452) (NaNO₂) solution (5%) (optional, for some variations of the method)
-
Sodium hydroxide (B78521) (NaOH) solution (1M) (optional, for some variations of the method)
-
-
Procedure (simplified):
-
Mix 0.6 mL of the plant extract or standard solution with 0.6 mL of 2% aluminum chloride solution.[15]
-
Incubate the mixture at room temperature for 60 minutes.[15]
-
Measure the absorbance at a specific wavelength (e.g., 415 nm or 510 nm, depending on the specific protocol) using a spectrophotometer.[6]
-
Prepare a standard curve using the absorbance values of the quercetin standards.
-
Calculate the total flavonoid content of the extract from the standard curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).
-
Interaction with Cellular Signaling Pathways
The therapeutic effects of Euphorbia phytochemicals are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoids from Euphorbia hirta have been shown to inhibit this pathway.[3][16] This inhibition can occur through the suppression of IKK activation, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the p50/p65 heterodimer of NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[17]
Inhibition of the NF-κB Signaling Pathway by Euphorbia Flavonoids
References
- 1. Total Phenolic Content | PDF | Spectrophotometry | Absorbance [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. innspub.net [innspub.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jabonline.in [jabonline.in]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 15. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Euphorbia Factor L8: A Technical Guide on its Cytoskeletal Impact for Researchers and Drug Development Professionals
Introduction
Euphorbia factor L8 is a complex diterpenoid belonging to the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are recognized for a variety of biological activities, including anti-inflammatory effects, cytotoxicity towards cancer cell lines, and the ability to reverse multidrug resistance (MDR).[3] This technical guide provides an in-depth overview of the known biological effects of this compound, with a specific focus on its impact on the cellular cytoskeleton. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.
Cytotoxic Activity of this compound and Related Compounds
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50), alongside related lathyrane diterpenoids isolated from Euphorbia lathyris.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | KB (Nasopharyngeal Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | KB-VIN (Multidrug-Resistant) IC50 (µM) |
| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L1 | 2.5 | 3.2 | 2.1 | 3.8 | 1.9 |
| Euphorbia factor L2 | 10.3 | 15.6 | 9.8 | 12.4 | 2.3 |
| Euphorbia factor L3 | 1.8 | 2.1 | 1.5 | 2.5 | 1.3 |
| Euphorbia factor L9 | 1.5 | 1.9 | 1.2 | 1.8 | 0.9 |
Data sourced from Wicaksono et al., 2018.[1]
Impact on the Cytoskeleton
Research into the mechanism of action of cytotoxic compounds from Euphorbia lathyris has indicated that these molecules may exert their effects through interactions with the cellular cytoskeleton. A key study by Wicaksono and colleagues (2018) investigated the effects of Euphorbia factors, including L8, on the cytoskeletal components of the multidrug-resistant KB-VIN cell line.[1] The study utilized immunofluorescence microscopy to visualize the microtubule and F-actin networks.[1]
While the full detailed results and images from this study are not publicly available, the investigation into the effects of these compounds on the cytoskeleton suggests that morphological changes to microtubules and F-actin are a part of their mechanism of action.[1]
Experimental Protocols
The following is a representative, generalized protocol for assessing the impact of this compound on the cytoskeleton, based on the methods described by Wicaksono et al. (2018) and standard immunofluorescence techniques.
Objective: To visualize the effects of this compound on the microtubule and F-actin cytoskeleton of cancer cells.
Materials:
-
Cancer cell line (e.g., KB-VIN)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated antibody against the host species of the primary antibody
-
Fluorescently-conjugated phalloidin (B8060827) (for F-actin staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours). The concentrations should be chosen based on the known IC50 values.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular structures.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
-
Blocking:
-
Add the blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in the blocking buffer to its optimal working concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in the blocking buffer.
-
Add the antibody and phalloidin solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Add a diluted solution of the nuclear counterstain (e.g., DAPI) and incubate for 5-10 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images of the microtubule network, actin filaments, and nuclei in both control and treated cells.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on the cytoskeleton.
Signaling Pathways
Currently, there is no direct evidence in the available literature linking this compound to specific signaling pathways that modulate the cytoskeleton. The observed cytotoxic and potential cytoskeletal effects could be a result of direct interaction with cytoskeletal proteins or could be mediated by upstream signaling cascades that regulate cytoskeletal dynamics. Further research is required to elucidate the precise molecular targets and signaling pathways involved in the biological activity of this compound.
This compound is a lathyrane diterpenoid with documented biological activities. While its cytotoxic effects against various cancer cell lines have been characterized, its specific impact on the cytoskeleton remains an area requiring more in-depth investigation. The preliminary work by Wicaksono et al. (2018) provides a foundation for future studies to explore the detailed morphological and functional changes induced by this compound in the microtubule and actin networks. A thorough understanding of its mechanism of action at the cytoskeletal level could pave the way for its development as a novel therapeutic agent.
References
Methodological & Application
Application Note & Protocol: Extraction of Euphorbia Factor L8 from Euphorbia lathyris Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia factor L8 is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L.[1][2][3] a plant that has been traditionally used in Chinese medicine for various treatments.[1][4] Lathyrane diterpenoids have garnered interest for their potential cytotoxic and multidrug resistance-reversing activities in cancer cell lines.[4][5] This document provides a detailed protocol for the extraction and isolation of this compound from E. lathyris seeds, based on established methodologies.[1] The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification process of this compound from Euphorbia lathyris seeds.
| Parameter | Value/Description | Source |
| Starting Plant Material | ||
| Plant Species | Euphorbia lathyris | [1] |
| Plant Part | Seeds | [1] |
| Initial Quantity | 10 kg | [1] |
| Extraction | ||
| Solvent | 95% Ethanol (B145695) | [1] |
| Method | Maceration at room temperature | [1] |
| Solvent Partitioning | ||
| Solvents | Ethyl acetate (B1210297) and Water | [1] |
| Yield of EtOAc Soluble Material | 1 kg | [1] |
| Initial Column Chromatography | ||
| Stationary Phase | Silica (B1680970) gel (160–200 mesh) | [1] |
| Quantity of Stationary Phase | 4 kg | [1] |
| Elution | Stepwise gradient of petrol-EtOAc | [1] |
| Number of Combined Fractions | 12 | [1] |
| Reversed-Phase Column Chromatography | ||
| Stationary Phase | RP-18 silica gel | [1] |
| Elution Solvent | MeOH/H₂O (7:3) | [1] |
| Input Fraction | Fraction 5 (7.5 g) | [1] |
| Number of Resulting Fractions | 5 | [1] |
| Final Silica Gel Column Chromatography | ||
| Stationary Phase | Silica gel (200–300 mesh) | [1] |
| Quantity of Stationary Phase | 50 g | [1] |
| Elution Solvent | petrol-EtOAc (5:1) | [1] |
| Input Fraction | Fraction 5.2 (1.4 g) | [1] |
| Final Product | ||
| Compound | This compound | [1] |
| Final Form | Block crystals (from acetone) | [1] |
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound.
1. Plant Material Preparation
-
Obtain 10 kg of seeds from Euphorbia lathyris.[1]
-
Ensure the seeds are clean and free of foreign material. Grinding the seeds into a powder may facilitate a more efficient extraction.[6][7]
2. Extraction
-
Macerate the prepared seeds in 95% ethanol at room temperature.[1] The exact volume of ethanol and duration of maceration can be optimized, but a common approach is to use a sufficient volume to fully immerse the plant material and extract for several hours to days, potentially with repeated extractions.[6][8]
-
After the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethanol.[1]
3. Solvent Partitioning
-
The concentrated crude extract is then subjected to liquid-liquid partitioning.
-
Partition the extract between ethyl acetate (EtOAc) and water (H₂O).[1] This separates compounds based on their polarity, with moderately polar compounds like this compound preferentially moving into the ethyl acetate phase.
-
Collect the ethyl acetate soluble fraction. In a published procedure, 1 kg of EtOAc soluble material was obtained from 10 kg of seeds.[1]
4. Chromatographic Purification
The ethyl acetate fraction is then subjected to a series of chromatographic steps to isolate this compound.
a. Initial Silica Gel Column Chromatography
-
Pack a column with 4 kg of silica gel (160–200 mesh).
-
Apply the 1 kg of ethyl acetate soluble material to the column.
-
Elute the column using a stepwise gradient of petroleum ether and ethyl acetate.[1]
-
Monitor the eluted fractions using thin-layer chromatography (TLC).
-
Combine the fractions based on their TLC profiles. This initial separation resulted in 12 combined fractions in the cited study.[1]
b. Reversed-Phase (RP-18) Column Chromatography
-
Take the fraction containing the compound of interest (e.g., Fraction 5, weighing 7.5 g in the reference study) and apply it to an RP-18 silica gel column.[1]
-
Elute the column with a solvent system of methanol (B129727) and water (7:3 ratio).[1]
-
Collect the resulting fractions. This step further purifies the target compound by separating it from components of different polarities.
c. Final Silica Gel Column Chromatography
-
The fraction enriched with this compound (e.g., Fraction 5.2, weighing 1.4 g) is subjected to a final purification step.[1]
-
Use a silica gel column (200–300 mesh, 50 g).[1]
-
Elute with a mixture of petroleum ether and ethyl acetate (5:1 ratio).[1]
-
This should yield the purified this compound.
5. Recrystallization
-
To obtain the final product in a crystalline form, dissolve the purified this compound in acetone (B3395972) and allow it to recrystallize at room temperature.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. data.epo.org [data.epo.org]
- 8. CN101715790B - Active material extracted from euphorbia lathyris and application thereof - Google Patents [patents.google.com]
Application Note & Protocol: Purification of Euphorb-ia Factor L8 via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered interest for its diverse biological activities. This document provides a detailed protocol for the purification of this compound using a multi-step column chromatography approach, suitable for researchers in natural product chemistry and drug discovery.
Data Presentation
The following table summarizes the quantitative data from a representative purification process starting from 10 kg of Euphorbia lathyris seeds.[1]
| Purification Step | Starting Material | Fraction/Product | Yield |
| Extraction & Partitioning | 10 kg E. lathyris seeds | Ethyl Acetate (B1210297) Soluble Materials | 1 kg |
| Initial Silica (B1680970) Gel Chromatography | 1 kg Ethyl Acetate Soluble Materials | Fraction 5 | 7.5 g |
| Reverse Phase-18 (RP-18) Silica Gel Chromatography | 7.5 g Fraction 5 | Fraction 5.2 | 1.4 g |
| Final Silica Gel Chromatography | 1.4 g Fraction 5.2 | This compound (I) | Not explicitly quantified in the source, but obtained from this fraction |
Experimental Protocols
This section details the methodologies for the extraction and chromatographic purification of this compound.
1. Plant Material and Extraction
-
Starting Material: 10 kg of dried seeds from Euphorbia lathyris.[1]
-
Extraction:
-
The seeds are extracted with 95% ethanol (B145695) at room temperature.[1]
-
The resulting extract is concentrated under vacuum (in vacuo) to remove the ethanol.[1]
-
The concentrated extract is then filtered.[1]
-
-
Liquid-Liquid Partitioning:
2. Initial Purification by Silica Gel Column Chromatography
-
Objective: To perform a broad separation of the crude ethyl acetate extract.
-
Stationary Phase: 4 kg of silica gel (160–200 mesh).[1]
-
Mobile Phase: A stepwise gradient of petroleum ether and ethyl acetate.[1]
-
Procedure:
-
The ethyl acetate soluble materials (1 kg) are loaded onto the prepared silica gel column.[1]
-
The column is eluted with a stepwise gradient of petroleum ether-EtOAc.[1]
-
Fractions of 500 ml each are collected.[1]
-
The collected fractions are monitored and combined into 12 main fractions based on Thin-Layer Chromatography (TLC) analysis.[1] Fraction 5, weighing 7.5 g, is selected for the subsequent purification step.[1]
-
3. Intermediate Purification by Reverse Phase (RP-18) Column Chromatography
-
Objective: To separate compounds based on hydrophobicity.
-
Stationary Phase: RP-18 silica gel.[1]
-
Mobile Phase: A 7:3 mixture of methanol (B129727) (MeOH) and water (H₂O).[1]
-
Procedure:
4. Final Purification by Silica Gel Column Chromatography
-
Objective: To isolate pure this compound.
-
Stationary Phase: 50 g of silica gel (200–300 mesh).[1]
-
Mobile Phase: A 5:1 mixture of petroleum ether and ethyl acetate.[1]
-
Procedure:
5. Recrystallization
-
The isolated this compound can be further purified by recrystallization from acetone (B3395972) at room temperature to yield block crystals suitable for analysis.[1]
Visualization of the Purification Workflow
The following diagram illustrates the sequential steps involved in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Analysis of Euphorbia factor L8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest within the scientific community due to a range of biological activities, including potential anti-inflammatory and cytotoxic effects. Structurally, this compound is characterized by a complex tricyclic skeleton.[1] Accurate characterization of this molecule is paramount for further investigation into its pharmacological properties and potential therapeutic applications.
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Detailed protocols for sample preparation and data acquisition are included to ensure reproducible and high-quality results. Additionally, a potential signaling pathway associated with the biological activity of related lathyrane diterpenoids is illustrated to provide context for further research.
Spectroscopic and Spectrometric Data
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained for this compound.
Note on Data Availability: While the ¹³C NMR data for this compound is publicly available, specific ¹H NMR and detailed mass spectrometry fragmentation data are not readily found in the public domain. Therefore, representative ¹H NMR data from the closely related analogue, Euphorbia factor L1, and a theoretical mass spectrometry fragmentation pattern are provided for illustrative purposes. This should be considered when analyzing novel experimental data.
Table 1: ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum was recorded in CDCl₃ at 150 MHz.[1]
| Carbon Position | Chemical Shift (δ) ppm |
| 1 | 48.6 |
| 2 | 37.7 |
| 3 | 81.6 |
| 4 | 52.3 |
| 5 | 65.5 |
| 6 | 144.4 |
| 7 | 34.9 |
| 8 | 21.0 |
| 9 | 35.4 |
| 10 | 25.3 |
| 11 | 28.5 |
| 12 | 146.6 |
| 13 | 134.3 |
| 14 | 196.6 |
| 15 | 92.5 |
| 16 | 14.2 |
| 17 | 115.5 |
| 18 | 29.0 |
| 19 | 16.8 |
| 20 | 12.4 |
| 21 | 164.9 |
| 22 | 126.0 |
| 23 | 137.0 |
| 24 | 123.3 |
| 25 | 153.5 |
| 26 | 151.0 |
| 27 | 170.2 |
| 28 | 21.6 |
| 29 | 169.7 |
| 30 | 22.1 |
Table 2: Representative ¹H NMR Spectroscopic Data (from Euphorbia factor L1)
The following ¹H NMR data for Euphorbia factor L1, a closely related analogue, is provided as a reference. The spectrum was recorded in CDCl₃.
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 3.32, 1.36 | dd, dd | 8, 14; 12.5, 14.5 |
| 2 | 2.1 | m | |
| 3 | 5.48 | t | 3 |
| 4 | 1.87 | m | |
| 5 | 6.24 | d | 9 |
| 7 | 2.10, 0.93 | m, m | |
| 8 | 2.12, 1.73 | m, m | |
| 9 | 1.09 | m | |
| 11 | 1.48 | dd | 8, 11.5 |
| 12 | 6.59 | dd | 1, 11.5 |
| 16 | 0.66 | d | 6.5 |
| 17 | 2.48, 2.30 | d, dd | 3; 3, 1 |
| 18 | 1.21 | s | |
| 19 | 1.22 | s |
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
The molecular formula of this compound is C₃₀H₃₇NO₇, with a calculated molecular weight of 523.61 g/mol .[1]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 524.2643 | To be determined experimentally |
| [M+Na]⁺ | 546.2462 | To be determined experimentally |
| [M+K]⁺ | 562.2202 | To be determined experimentally |
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample of this compound for structural analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (B151607) (CDCl₃) of high purity (99.8 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
-
Kimwipes or cotton plug
Procedure:
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to dissolve the compound completely.
-
Filtration: To remove any particulate matter, prepare a filter by placing a small, tightly packed plug of Kimwipe or cotton into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter-pipette into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.
-
Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous before placing it in the NMR spectrometer.
Protocol 2: High-Resolution Mass Spectrometry (HR-MS) Analysis
This protocol describes a general method for obtaining high-resolution mass spectra of this compound using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
-
Electrospray Ionization (ESI) source
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction and purification)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Ionization: Introduce the sample into the ESI source. Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and abundant signal for the analyte. Positive ion mode is typically suitable for this class of compounds.
-
Data Acquisition:
-
Full Scan MS: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-1000) to determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Acquire the MS/MS spectrum to obtain structural information.
-
-
Data Analysis: Process the acquired data using the instrument's software to determine the elemental composition from the accurate mass measurements and to analyze the fragmentation patterns for structural elucidation.
Signaling Pathway and Experimental Workflow
Lathyrane diterpenoids have been reported to exert their biological effects through various mechanisms, including the modulation of inflammatory pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagrams illustrate a general experimental workflow for isolating and identifying this compound and a simplified representation of the canonical NF-κB signaling pathway.
Diagram 1: Experimental Workflow for Isolation and Identification
References
Application Note: In Vitro Cytotoxicity Assay Protocol for Euphorbia factor L8
Audience: Researchers, scientists, and drug development professionals.
Introduction Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant used in traditional Chinese medicine.[1][2][3] Compounds from the Euphorbia genus are known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6][7] Related lathyrane diterpenoids have demonstrated the ability to inhibit cancer cell proliferation, disrupt cell cycle progression, and induce apoptosis, often through the mitochondrial pathway.[1][8][9] This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound using three standard and complementary assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V/PI assay for apoptosis detection.
Principles of the Assays
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[11]
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color is proportional to the number of lysed cells.[13]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[14] This dual staining allows for the quantification of different cell populations.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cells, and subsequently analyzing the cells using the chosen viability, cytotoxicity, or apoptosis assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected human cancer cell line (e.g., A549, MCF-7, KB)[1]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Microplate reader
-
Flow cytometer
Preparation of this compound
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in sterile DMSO.
-
For the experiments, prepare a series of working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as used in the highest compound treatment (typically ≤0.5%).[15]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Cell Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound, the vehicle control, and a positive control (e.g., doxorubicin). Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.3). Prepare additional controls as per the kit manufacturer's instructions, including a maximum LDH release control (cells lysed with lysis buffer).[17]
-
Sample Collection: After incubation, centrifuge the 96-well plate (if using suspension cells) or directly collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][17]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.[14]
-
Cell Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations and time points. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|---|---|---|---|
| Vehicle Control (0) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 91.3 ± 5.5 |
| 1.0 | 91.5 ± 5.2 | 84.1 ± 6.0 | 75.4 ± 6.1 |
| 10.0 | 65.3 ± 4.8 | 51.7 ± 5.3 | 40.2 ± 4.9 |
| 50.0 | 30.1 ± 3.5 | 15.8 ± 2.9 | 8.9 ± 2.1 |
| 100.0 | 12.6 ± 2.7 | 6.2 ± 1.8 | 4.1 ± 1.5 |
| IC₅₀ (µM) | ~15.5 | ~9.8 | ~7.2 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay at 48h)
| Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Vehicle Control (0) | 95.1 ± 2.1 | 2.5 ± 0.6 | 2.4 ± 0.5 | 4.9 ± 1.1 |
| 1.0 | 88.3 ± 3.0 | 6.8 ± 1.1 | 4.9 ± 0.9 | 11.7 ± 2.0 |
| 10.0 | 54.2 ± 4.5 | 25.7 ± 3.2 | 20.1 ± 2.8 | 45.8 ± 6.0 |
| 50.0 | 10.6 ± 2.8 | 48.9 ± 5.1 | 40.5 ± 4.7 | 89.4 ± 9.8 |
Potential Signaling Pathway
Compounds from Euphorbia species often induce apoptosis via the intrinsic (mitochondrial) pathway.[8][18] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3) that execute cell death.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Significance, Medicinal Use, and Toxicity of Extracted and Isolated Compounds from Euphorbia Species Found in Southern Africa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from Euphorbia usambarica Pax. with HIV-1 Latency Reversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on Euphorbia dendroides L. (Euphorbiaceae): Polyphenol Profile and Biological Properties of Hydroalcoholic Extracts from Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro growth inhibition and cytotoxicity of Euphorbia caducifolia against four human cancer cell lines and its phytochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lathyrane-Type Diterpenoids from Euphorbia lathyris Seeds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and biological evaluation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris. These compounds have demonstrated significant potential as anti-inflammatory and cytotoxic agents, making them promising candidates for further investigation in drug discovery and development.
Introduction
The seeds of Euphorbia lathyris are a rich source of structurally diverse diterpenoids, with the lathyrane skeleton being a prominent chemotype.[1][2][3] These compounds, often referred to as "Euphorbia factors," have attracted considerable scientific interest due to their potent biological activities.[4] This document focuses on two key applications of these diterpenoids: their anti-inflammatory and cytotoxic effects, providing protocols for their extraction, isolation, and bioactivity assessment.
Biological Activities and Potential Applications
Lathyrane-type diterpenoids isolated from Euphorbia lathyris seeds have shown promising in vitro activities, suggesting their potential in the development of novel therapeutics.
Anti-inflammatory Activity
Several lathyrane diterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[5][6][7] For instance, a study on RAW264.7 macrophage cells demonstrated that certain compounds markedly inhibit NO production.[6] One particular compound showed a significant anti-inflammatory effect by not only inhibiting NO but also suppressing the generation of inflammatory cytokines (IL-1β, IL-6, and TNF-α) and decreasing the expression of iNOS, COX-2, and p-IκBα in a dose-dependent manner.[6] This suggests that the mechanism of action involves the modulation of key inflammatory signaling pathways.
Cytotoxic Activity
A range of lathyrane-type diterpenes have demonstrated significant cytotoxicity against various human cancer cell lines.[3][8] For example, Euphorbia factor L28 displayed strong cytotoxicity against 786-0 and HepG2 cell lines.[8] Another study investigating five Euphorbia factors (L1, L2, L3, L8, and L9) found that they exhibited cytotoxicity against A549, MDA-MB-231, KB, and MCF-7 cancer cells.[3] The mechanism of action for some of these compounds involves the disruption of normal cell cycle progression and the induction of actin filament aggregation.[3]
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected lathyrane-type diterpenoids from Euphorbia lathyris seeds.
Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphorbia factor L29 | RAW 264.7 | NO Production Inhibition | 11.2 - 52.2 (range for 18 compounds) | [5] |
| Euplarisan A | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Euplarisan B | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Euplarisan D | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Known Analogue 13 | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Known Analogue 16 | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Known Analogue 18 | RAW 264.7 | NO Production Inhibition | Not specified, but showed marked inhibition | [6] |
| Lathyrane Diterpenoids (1-22) | BV-2 | NO Production Inhibition | Not specified, but evaluated | [7] |
Table 2: Cytotoxic Activity of Lathyrane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphorbia factor L28 | 786-0 | Cytotoxicity | 9.43 | [8] |
| HepG2 | Cytotoxicity | 13.22 | [8] | |
| Euphorbia factor L9 | A549, MDA-MB-231, KB, MCF-7, KB-VIN | Cytotoxicity | Strongest among tested compounds | [3] |
| Euphorbia factor L2 | KB-VIN | Cytotoxicity | Showed selectivity | [3] |
Experimental Protocols
Protocol 1: Isolation and Purification of Lathyrane-Type Diterpenoids
This protocol describes a general method for the extraction and isolation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris.[3]
1. Extraction: a. Air-dry and powder the seeds of Euphorbia lathyris. b. Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days). c. Filter the extract and concentrate under reduced pressure to obtain a crude ethanolic extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. b. Concentrate each fraction to yield the respective extracts. The lathyrane diterpenoids are typically enriched in the less polar fractions like petroleum ether and ethyl acetate.
3. Chromatographic Purification: a. Subject the active fraction (e.g., petroleum ether extract) to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, in increasing order of polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC). d. Pool fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography and/or preparative TLC to yield pure diterpenoids.
4. Structure Elucidation: a. Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). b. Confirm the stereochemistry using techniques like X-ray crystallography if suitable crystals are obtained.
Protocol 2: In Vitro Anti-inflammatory Assay (NO Production)
This protocol details the assessment of the anti-inflammatory activity of isolated diterpenoids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[6]
1. Cell Culture: a. Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Viability Assay (MTT Assay): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 24 hours. c. Add MTT solution and incubate for 4 hours. d. Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability. This ensures that the observed NO inhibition is not due to cytotoxicity.
3. Nitric Oxide Assay (Griess Test): a. Seed RAW 264.7 cells in a 96-well plate and pre-treat with different concentrations of the test compounds for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. c. Collect the cell culture supernatant. d. Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature. e. Measure the absorbance at 540 nm. f. Calculate the percentage of NO inhibition relative to the LPS-treated control group.
Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol describes the evaluation of the cytotoxic effects of the isolated diterpenoids on cancer cell lines using the sulforhodamine B (SRB) assay.[3]
1. Cell Culture: a. Culture the desired cancer cell lines (e.g., MCF-7, HepG2, A549) in the appropriate medium and conditions.
2. Cell Treatment: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
3. SRB Staining: a. Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. b. Wash the plates with water and air dry. c. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry.
4. Measurement: a. Solubilize the bound SRB dye with 10 mM Tris base solution. b. Read the absorbance at 515 nm using a microplate reader. c. Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Conclusion
The lathyrane-type diterpenoids from the seeds of Euphorbia lathyris represent a class of natural products with significant therapeutic potential. The protocols outlined in this document provide a framework for the continued investigation of these compounds. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate their pharmacological profiles and advance their development as potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Bioactivity Screening of Euphorbia Factor L8 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel derivatives of Euphorbia factor L8, a lathyrane diterpenoid isolated from Euphorbia lathyris, and protocols for screening their biological activities. This document is intended to guide researchers in the development of new therapeutic agents based on the lathyrane scaffold.
Introduction
This compound is a complex natural product belonging to the lathyrane class of diterpenoids.[1] These compounds, isolated from plants of the Euphorbia genus, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[1][2][3] The structural complexity and potent bioactivity of this compound make it an attractive starting point for the development of novel drug candidates. This document outlines protocols for the semi-synthesis of this compound derivatives and subsequent in vitro screening for anti-inflammatory and cytotoxic effects.
Data Presentation: Bioactivity of Lathyrane Diterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and related lathyrane diterpenoids. This data provides a baseline for evaluating newly synthesized derivatives.
Table 1: Cytotoxicity of Lathyrane Diterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U937 (human histiocytic lymphoma) | >10 | [2] |
| Euphorbia factor L2b | U937 (human histiocytic lymphoma) | 0.87 | [2] |
| Euphorbia factor L3 | A549 (human lung carcinoma) | 34.04 ± 3.99 | [4][5] |
| Euphorbia factor L3 | MCF-7 (human breast adenocarcinoma) | 45.28 ± 2.56 | [4][5] |
| Euphorbia factor L3 | LoVo (human colon adenocarcinoma) | 41.67 ± 3.02 | [4][5] |
| Euphorbia factor L28 | 786-0 (human kidney adenocarcinoma) | 9.43 | [6][7] |
| Euphorbia factor L28 | HepG2 (human liver carcinoma) | 13.22 | [6][7] |
Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | LPS-induced NO production | RAW 264.7 | 30.3 | [8] |
| Euphorbia Factor L9 | LPS-induced NO production | RAW 264.7 | 11.2 | [8] |
| Euphorbia Factor L17 | LPS-induced NO production | RAW 264.7 | 48.5 | [8] |
| Euphorbia Factor L22 | LPS-induced NO production | RAW 264.7 | 16.6 | [8] |
| Euphorbia Factor L23 | LPS-induced NO production | RAW 264.7 | 19.5 | [8] |
| Euphorbia Factor L24 | LPS-induced NO production | RAW 264.7 | 18.2 | [8] |
| Euphorbia Factor L25 | LPS-induced NO production | RAW 264.7 | 28.9 | [8] |
| Jolkinol A | LPS-induced NO production | RAW 264.7 | 12.5 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Ester Derivatives
This protocol is adapted from methodologies used for the synthesis of Euphorbia factor L3 derivatives and can be applied to the hydroxyl groups of this compound. The primary sites for modification on the lathyrane scaffold are typically the hydroxyl groups, which can be esterified to introduce various functionalities.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Desired Carboxylic Acid (e.g., fatty acids, aromatic acids)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add the desired carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired ester derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol describes the determination of the cytotoxic activity of synthesized this compound derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized derivatives in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity Screening using the Griess Assay for Nitric Oxide Production
This protocol measures the ability of the synthesized this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives dissolved in DMSO
-
Griess Reagent System
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a multi-well spectrophotometer.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the general workflow for their synthesis and screening.
Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Mitochondrial pathway of apoptosis potentially induced by cytotoxic this compound derivatives.
Caption: Nrf2/HO-1 signaling pathway potentially modulated by anti-inflammatory this compound derivatives.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 3. Colon adenocarcinoma multidrug resistance reverted by Euphorbia diterpenes: structure-activity relationships and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Diterpenoids from Euphorbia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diterpenoids isolated from plants of the Euphorbia genus have been a subject of interest in cancer research due to their cytotoxic properties. Understanding the mechanism of action of these compounds, including their impact on cell cycle progression, is crucial for their development as potential therapeutic agents. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This document provides detailed protocols for assessing cell cycle arrest induced by Euphorbia factors, with a specific focus on the lathyrane-type diterpenoids.
While the user's query specified Euphorbia factor L8, it is important to note that current scientific literature suggests that not all Euphorbia factors induce cell cycle arrest. Specifically, one study indicated that while Euphorbia factors L3 and L9 led to an accumulation of cells in the G1 to early S phase, this compound and L2 showed no significant effect on cell cycle progression in the tested cell lines[1]. Other studies on different Euphorbia extracts have shown induction of S and G2/M phase arrest or G0/G1 arrest, highlighting the compound- and species-specific nature of these effects[2][3][4][5]. Therefore, the following protocols are presented as a general methodology to evaluate the effects of various Euphorbia compounds on the cell cycle.
Data Presentation
Table 1: Hypothetical Data on the Effect of Euphorbia Factor L-Series on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 0 | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| Euphorbia factor L3 | 10 | 70.5 ± 3.1 | 15.3 ± 1.5 | 14.2 ± 1.9 |
| This compound | 10 | 54.8 ± 2.8 | 26.0 ± 2.0 | 19.2 ± 2.3 |
| Euphorbia factor L9 | 10 | 68.9 ± 3.5 | 16.8 ± 1.7 | 14.3 ± 1.6 |
Note: This table presents hypothetical data for illustrative purposes, based on findings that some Euphorbia factors (L3 and L9) may induce G1/S arrest while others (L8) may not[1]. Actual results will vary depending on the cell line, compound concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Euphorbia Factors
This protocol outlines the steps for preparing cells for treatment with Euphorbia factors.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231, KB, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Euphorbia factor stock solution (e.g., dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare working solutions of the desired Euphorbia factor(s) in a complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the drug dilutions) must be included.
-
Remove the medium from the wells and replace it with the medium containing the Euphorbia factor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining
This protocol describes the staining of DNA with propidium iodide for cell cycle analysis.[6][7]
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[7][8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.[7]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[7]
-
Incubate the cells on ice for at least 30 minutes.[7] Cells can be stored at 4°C for several weeks after fixation.[7]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[7]
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with PBS.[7]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[7][8]
-
Incubate at room temperature for 5 to 10 minutes in the dark.[7][9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for PI fluorescence detection (e.g., FL-2 or FL-3 channel).[8][9]
-
Collect at least 10,000 events per sample.[7]
-
Use a low flow rate to improve the quality of the data.[7]
-
Gate out doublets and clumps using a plot of fluorescence area versus fluorescence width or height.[8]
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: Generalized cell cycle regulation pathway.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latex of Euphorbia antiquorum-induced S-phase arrest via active ATM kinase and MAPK pathways in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Euphorbia Factor L8 Production from Euphorbia lathyris
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Euphorbia factor L8 from Euphorbia lathyris.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it significant?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids are a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] Specifically, lathyrane diterpenoids have been shown to inhibit the NF-κB signaling pathway and induce apoptosis through the mitochondrial pathway, making them promising candidates for drug development.[4][5][6][7][8][9]
2. What are the primary sources for isolating this compound?
The seeds of Euphorbia lathyris are the primary natural source for the isolation of this compound and other related lathyrane diterpenoids.[1]
3. What are the general steps involved in the extraction and purification of this compound?
The general workflow for obtaining this compound involves:
-
Extraction: Typically performed using a polar solvent like 95% ethanol (B145695).
-
Partitioning: The crude extract is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on their solubility.
-
Chromatography: The enriched fraction is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and reversed-phase chromatography, to isolate pure this compound.[1]
4. What analytical methods are used to quantify this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound and other diterpenoids in Euphorbia lathyris extracts.[10][11]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and production of this compound.
Issue 1: Low Yield of Crude Extract
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Plant Material | - Harvest Time: The concentration of secondary metabolites can vary with the plant's developmental stage. Harvest Euphorbia lathyris seeds when they are mature. - Storage: Improper storage can lead to degradation of target compounds. Store seeds in a cool, dry, and dark place. |
| Inefficient Grinding | - The plant material should be finely ground to increase the surface area for solvent penetration. A particle size of 0.5-1.0 mm is generally recommended for efficient extraction. |
| Inappropriate Solvent Choice | - While 95% ethanol is commonly used, the polarity of the solvent is critical. For lathyrane diterpenoids, polar solvents are generally effective. Consider a comparative study with different solvents like methanol (B129727) or acetone (B3395972) to optimize for your specific conditions.[12] |
| Suboptimal Extraction Parameters | - Temperature: Higher temperatures can enhance extraction efficiency but may also degrade thermolabile compounds. Reflux extraction is often used, but the temperature should be controlled. - Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix thoroughly. A typical duration for reflux extraction is several hours, repeated multiple times. |
Issue 2: Low Purity of this compound after Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Separation of Compounds | - Column Chromatography: Optimize the solvent system (mobile phase) for silica gel chromatography to improve the separation of compounds with similar polarities. A stepwise gradient of petroleum ether and ethyl acetate is a common starting point.[1] - Reversed-Phase Chromatography: For further purification, use a C18 column with a methanol/water gradient. |
| Co-elution with Other Diterpenoids | - Euphorbia lathyris contains several structurally similar lathyrane diterpenoids.[11] High-resolution techniques like preparative HPLC may be necessary for complete separation. |
Issue 3: Inconsistent Yields in In Vitro Cultures
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | - Media Composition: The type and concentration of nutrients, plant growth regulators, and pH of the culture medium can significantly impact secondary metabolite production.[13] Experiment with different media formulations (e.g., MS, B5). - Environmental Factors: Light, temperature, and agitation speed in suspension cultures are critical parameters that need to be optimized. |
| Low Production in Undifferentiated Cells | - The production of some secondary metabolites is higher in differentiated tissues. Consider establishing hairy root cultures, which are known for their genetic stability and high productivity of root-derived compounds.[14][15] |
| Lack of Elicitation | - Elicitors: The addition of elicitors like methyl jasmonate or salicylic (B10762653) acid to the culture medium can induce plant defense responses and enhance the production of secondary metabolites.[14][16] The concentration and exposure time of the elicitor need to be optimized. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Euphorbia lathyris Seeds
-
Preparation of Plant Material:
-
Collect mature seeds of Euphorbia lathyris.
-
Dry the seeds in a well-ventilated area away from direct sunlight.
-
Grind the dried seeds into a fine powder (approximately 0.5 mm particle size).
-
-
Solvent Extraction:
-
Macerate the powdered seeds with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Alternatively, perform reflux extraction with 95% ethanol for 2-3 hours. Repeat the extraction three times with fresh solvent.[17]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated crude extract in water.
-
Partition the aqueous suspension successively with an equal volume of petroleum ether, followed by ethyl acetate.
-
The ethyl acetate fraction is typically enriched with lathyrane diterpenoids.[18]
-
-
Chromatographic Purification:
-
Concentrate the ethyl acetate fraction.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
For further purification, use a reversed-phase (C18) silica gel column with a methanol/water mobile phase.[1]
-
Protocol 2: Establishment of Euphorbia lathyris Hairy Root Cultures
-
Explant Preparation and Inoculation:
-
Sterilize stem explants from young, healthy Euphorbia lathyris plants.
-
Co-culture the explants with a suspension of Agrobacterium rhizogenes.[18]
-
-
Induction of Hairy Roots:
-
After co-cultivation, transfer the explants to a hormone-free solid medium containing an antibiotic to eliminate the Agrobacterium.
-
Hairy roots will emerge from the wounded sites within a few weeks.[18]
-
-
Establishment of Liquid Cultures:
-
Excise the actively growing hairy roots and transfer them to a liquid medium.
-
Maintain the cultures on a rotary shaker in the dark.
-
Protocol 3: Elicitation of Hairy Root Cultures
-
Elicitor Preparation:
-
Prepare stock solutions of methyl jasmonate (in ethanol) and salicylic acid (in sterile water).
-
-
Elicitation:
-
Add the elicitor to the hairy root cultures at the desired final concentration (e.g., 50-100 µM).[16]
-
Incubate the cultures for a specific period (e.g., 24-72 hours) before harvesting.
-
-
Harvesting and Analysis:
-
Harvest the hairy roots and the culture medium separately.
-
Extract the secondary metabolites from both the biomass and the medium for analysis by HPLC.
-
Data Presentation
Table 1: Comparison of Solvent Extraction Yields for Diterpenoids from Euphorbia Species
| Solvent System | Extraction Method | Plant Part | Diterpenoid Yield (mg/g dry weight) | Reference |
| 95% Ethanol | Reflux | Seeds | Data not specific to L8, but a common method for lathyrane diterpenoids. | [17] |
| Methanol | Maceration | Seeds | Effective for extracting a range of diterpenoids. | [19] |
| Ethyl Acetate | Partitioning of Ethanolic Extract | Seeds | Enriches lathyrane diterpenoids. | [18] |
| Dichloromethane | Partitioning of Ethanolic Extract | Seeds | Also used for fractionation of diterpenoids. | [20] |
Note: Specific yield data for this compound under varying extraction conditions is limited in the literature. This table provides a general guide based on methods used for similar compounds from Euphorbia species.
Table 2: Effect of Elicitors on Secondary Metabolite Production in Hairy Root Cultures (Representative Data)
| Elicitor | Concentration (µM) | Treatment Duration (hours) | Fold Increase in Diterpenoid Production | Reference |
| Methyl Jasmonate | 100 | 48 | ~5-fold (for andrographolide, a diterpenoid) | [16] |
| Salicylic Acid | 100 | 72 | ~8-fold (for andrographolide, a diterpenoid) | [16] |
| Yeast Extract | 300 mg/L | 96 | Significant increase in tropane (B1204802) alkaloids | [21] |
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
Caption: Mitochondrial pathway of apoptosis induced by Euphorbia factors.
Experimental Workflows
Caption: Workflow for the extraction and purification of this compound.
Caption: Workflow for hairy root culture and elicitation for enhanced production.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Euphorbia Factor L8
Disclaimer: No specific Safety Data Sheet (SDS) for Euphorbia factor L8 is publicly available. The following guidance is based on the SDS for the closely related compound, Euphorbia factor L1, and general knowledge of lathyrane diterpenoids. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, is expected to exhibit significant biological activity, including potential cytotoxicity.[1] Due to the lack of specific toxicity data, it should be handled as a potent, hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of aerosols or fine powders. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. |
| Eye/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect eyes and face from splashes and aerosols. |
| Body | A fully buttoned lab coat. Consider a disposable gown for procedures with a high risk of contamination. | To protect skin and clothing from contamination. |
Handling and Storage Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Have all necessary equipment (e.g., spatulas, vials, solvents) and waste containers readily accessible within the hood.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Avoid creating dust or aerosols. If handling a solid, carefully weigh and transfer it. If working with a solution, handle it with care to prevent splashes.
-
Use dedicated equipment for handling this compound to prevent cross-contamination.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage is at -20°C for long-term stability.[2]
-
Store in a secure, designated location away from incompatible materials such as strong oxidizing agents.
-
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate action is critical.
Table 2: Emergency Procedures
| Scenario | Action |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a labeled waste container. 4. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. 6. Place all contaminated materials in a sealed container for proper disposal. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.[2] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention.[2] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, liners, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow and Emergency Response Diagrams
Caption: Workflow for Handling this compound.
Caption: Emergency Response for Accidental Exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
